molecular formula C₁₉H₂₄N₆O₅S₂ ·2[H₂SO₄] B1156846 7-epi Cefepime Disulfate

7-epi Cefepime Disulfate

Cat. No.: B1156846
M. Wt: 480.5619616
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-epi Cefepime Disulfate is a stereoisomeric impurity of cefepime, a fourth-generation cephalosporin antibiotic. The "7-epi" designation indicates an epimeric configuration at the 7th position of the cephem nucleus, altering its spatial orientation compared to the parent compound . This structural modification impacts its antimicrobial activity and pharmacokinetic properties. The disulfate form enhances solubility and stability, making it relevant in pharmaceutical quality control and analytical standardization . While cefepime is widely used for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, the 7-epi variant is primarily studied as a degradation product or impurity during synthesis .

Properties

Molecular Formula

C₁₉H₂₄N₆O₅S₂ ·2[H₂SO₄]

Molecular Weight

480.5619616

Synonyms

(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-((1-methylpyrrolidin-1-ium-1-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate Disulfate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Key Structural Features Gram-Negative Activity (e.g., P. aeruginosa) β-Lactamase Stability
7-epi Cefepime 7-position epimer; disulfate salt Reduced compared to cefepime* Moderate
Cefepime Quaternary ammonium group at 3’ side chain High (MIC₉₀: ≤8 µg/mL) High
Ceftazidime Bulky 7-acylamino side chain High (similar to cefepime) Moderate
Cefiderocol Chloro-catechol siderophore + cefepime-like side chain Enhanced (overcomes permeability issues) Very high
  • Mechanistic Insights :
    • Cefepime’s quaternary ammonium group enhances β-lactamase stability, a feature shared with cefiderocol but absent in ceftazidime .
    • 7-epi Cefepime’s altered configuration likely reduces binding affinity to penicillin-binding proteins (PBPs), diminishing bactericidal effects .

Pharmacokinetics and Toxicity

Table 2: Pharmacokinetic Parameters

Parameter 7-epi Cefepime Disulfate* Cefepime Ceftazidime
Protein Binding Not reported 20% 10–17%
Renal Clearance Likely similar to cefepime 120–130 mL/min 100–120 mL/min
Neurotoxicity Risk Unknown Dose-dependent (8–15% in ICU) Rare
  • Critical Notes: Cefepime’s neurotoxicity (e.g., encephalopathy) correlates with elevated plasma levels in renal impairment, necessitating dose adjustments . 7-epi Cefepime’s toxicity profile remains uncharacterized but warrants caution due to structural resemblance .

Stability and Formulation Challenges

  • Liposomal Encapsulation: Liposomal cefepime exhibits rapid drug leakage (97% loss in 24 hours with 10 mM cholesterol), outperformed by ceftazidime (98% loss under similar conditions) . The disulfate form of cefepime improves aqueous solubility, critical for intravenous formulations .

Synergy and Combination Therapies

Table 3: Combination Efficacy Against Resistant Pathogens

Combination Sensitivity (%) Resistance (%) Key Pathogens Targeted
Cefepime + Amikacin 63.25 16.5 Enterobacteriaceae, P. aeruginosa
Cefepime + Meropenem 59.78 17.5 ESBL-producing strains
Cefepime + Phages Synergy observed N/A P. aeruginosa biofilms
  • Immunomodulatory Effects: Cefepime and ceftazidime reduce PD-L1 expression in tumor cells, enhancing DNA-damaging agents’ efficacy .

Q & A

Q. What ethical and data management protocols are essential for multi-center trials involving this compound?

  • Methodological Answer: Implement centralized data anonymization with pseudonymization keys stored separately. Train site investigators on GDPR/IRB compliance. Use REDCap or similar platforms for audit trails. Predefine data-sharing agreements in appendices to address ownership and secondary use .

Methodological Guidance for Data Interpretation

  • Cross-Validation : Always corroborate findings using multiple assays (e.g., MEKC vs. LC-MS for drug levels) .
  • Bias Mitigation : Use risk-of-bias tools (ROB-2) for clinical data and publish negative results to avoid publication bias .
  • Reproducibility : Document experimental protocols in appendices, including equipment specifications and raw data repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.